molecular formula C22H20ClN5O B1612644 2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride CAS No. 55453-00-4

2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride

Cat. No. B1612644
CAS RN: 55453-00-4
M. Wt: 405.9 g/mol
InChI Key: FPSDFFVBCVBVKB-UHFFFAOYSA-N
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Description

2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride, also known as CIP-HCl, is a small molecule inhibitor of the cysteine protease cathepsin L. It is a member of the cysteine protease inhibitor family and has been used in various scientific research applications. CIP-HCl is a potent inhibitor of cathepsin L, a protease that is involved in the degradation of extracellular matrix proteins and the regulation of immune cell function. CIP-HCl has been used in studies of cell signaling, apoptosis, and cell adhesion, as well as in studies of the role of cathepsin L in tumorigenesis.

Scientific Research Applications

Anticancer Potential

The synthesis and biological evaluation of phenylcarbazole derivatives, including compounds structurally similar to 2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide hydrochloride, have shown marked cytotoxicity against human leukemia cells. These compounds have been designed as potential anticancer agents, with several displaying cytotoxicity in the 10-100 nM range. Their interactions with DNA and inhibition of topoisomerase I, along with cell cycle analysis and CDK activity inhibition, have been evaluated, suggesting a complex mechanism of action that contributes to their anticancer effects (Routier et al., 2006).

Antimicrobial and Antioxidant Properties

Studies on various indole and carbazole derivatives have demonstrated significant antimicrobial and antioxidant activities. For instance, certain novel isoxazole derivatives synthesized from aryl-N-chalconyl aminophenols showed promising analgesic and antimicrobial activities, suggesting potential therapeutic applications beyond anticancer properties (Sahu et al., 2009). Additionally, the antioxidant activities of aminophenols, chromanols, indoles, and carbazoles have been assessed, highlighting the potency of amino-substituted compounds in preventing oxidative stress, which is a critical factor in various diseases including cancer and neurodegenerative disorders (Iwatsuki et al., 1995).

properties

IUPAC Name

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O.ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;/h1-12,27H,(H3,23,24)(H3,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSDFFVBCVBVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585076
Record name 2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride

CAS RN

55453-00-4
Record name NSC240898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Reactant of Route 2
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Reactant of Route 3
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Reactant of Route 4
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Reactant of Route 5
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride
Reactant of Route 6
2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride

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